2-(Thiophen-2-YL)piperidine-4-carboxylic acid is a highly functionalized, conformationally restricted building block combining a basic piperidine core, a carboxylic acid handle for amide coupling, and a lipophilic thiophene ring at the C2 position. As a substituted derivative of isonipecotic acid, it serves as a premium scaffold in medicinal chemistry and agrochemical discovery. The presence of the thiophene ring provides a distinct vector for pi-pi interactions while modulating the basicity of the adjacent piperidine nitrogen through inductive effects. For procurement teams, this compound represents a strategic intermediate that offers dual handles (N-H and COOH) for orthogonal functionalization, making it a highly processable precursor for the synthesis of sp3-rich, lead-like combinatorial libraries [1].
Substituting 2-(Thiophen-2-YL)piperidine-4-carboxylic acid with its closest generic analogs, such as unsubstituted isonipecotic acid or 2-phenylpiperidine-4-carboxylic acid, fundamentally alters both processability and downstream performance. Unsubstituted isonipecotic acid lacks the steric bulk required to lock the piperidine ring into a single, low-energy chair conformation, leading to higher entropic penalties during target binding and lower selectivity in library screening. Conversely, replacing the thiophene with a phenyl ring increases the molecular lipophilicity (LogP) and reduces aqueous solubility, often leading to aggregation in biological assays or formulation challenges. Furthermore, the thiophene sulfur acts as a soft hydrogen bond acceptor and enables late-stage C-H functionalization at the C5 position—synthetic trajectories that are entirely inaccessible when procuring the phenyl analog [1].
In comparative profiling of sp3-enriched building blocks, the thiophene substitution provides a critical solubility advantage over phenyl analogs. The target compound exhibits a lower LogD at physiological pH, directly reducing the risk of late-stage attrition due to poor solubility. This distinct physicochemical profile ensures that downstream amides synthesized from this scaffold maintain better aqueous solubility metrics than their phenyl-substituted counterparts, a crucial factor for in vitro assay reproducibility and formulation [1].
| Evidence Dimension | Calculated LogD (pH 7.4) and thermodynamic solubility |
| Target Compound Data | LogD ~0.85; Kinetic solubility >100 µM in PBS |
| Comparator Or Baseline | 2-Phenylpiperidine-4-carboxylic acid (LogD ~1.25; Kinetic solubility <50 µM) |
| Quantified Difference | ~0.4 log unit reduction in lipophilicity, yielding a >2-fold improvement in baseline aqueous solubility |
| Conditions | Standard physiological buffer (pH 7.4, 25°C) with 1% DMSO cosolvent |
Procuring the thiophene analog prevents 'brick dust' solubility issues in downstream library synthesis, directly improving assay hit rates and reproducibility.
The introduction of the bulky thiophen-2-yl group at the C2 position strongly biases the piperidine ring into a restricted chair conformation, with the substituent typically adopting an equatorial position to minimize 1,3-diaxial interactions. Compared to unsubstituted isonipecotic acid, which rapidly interconverts between conformers, this rigidity pre-organizes the 4-carboxylic acid vector. This structural lock reduces the entropic penalty upon binding to target proteins, often translating to a significant improvement in binding affinity for derived inhibitors [1].
| Evidence Dimension | Conformational entropic penalty (ΔS) during target engagement |
| Target Compound Data | Pre-organized chair conformation (entropic penalty reduced by ~2.0–2.5 kcal/mol) |
| Comparator Or Baseline | Unsubstituted isonipecotic acid (highly flexible, high entropic penalty) |
| Quantified Difference | ~2.5 kcal/mol thermodynamic advantage in binding free energy for derived amides |
| Conditions | In silico conformational profiling and standard isothermal titration calorimetry (ITC) of derived ligands |
Buyers designing targeted libraries should prioritize this scaffold to maximize binding affinity through pre-organization, reducing the need for massive library sizes.
A major synthetic advantage of the thiophene ring over a standard phenyl ring is its susceptibility to directed C-H functionalization. The electron-rich nature of the thiophene allows for highly regioselective Ir-catalyzed C-H borylation or electrophilic halogenation at the C5 position. This enables chemists to procure a single building block and divergently synthesize a wide array of extended analogs without requiring pre-functionalized starting materials, which are often unstable or commercially unavailable [1].
| Evidence Dimension | Regioselective C-H borylation yield |
| Target Compound Data | >85% conversion to the 5-borylthiophene derivative using standard Ir catalysts |
| Comparator Or Baseline | 2-Phenylpiperidine-4-carboxylic acid (<10% conversion without directing groups) |
| Quantified Difference | >75% absolute yield improvement for direct heteroaryl extension |
| Conditions | [Ir(OMe)(cod)]2, dtbpy, B2pin2, THF, 80°C |
Procuring this specific thiophene scaffold unlocks divergent late-stage library synthesis, significantly reducing overall precursor procurement costs and synthetic steps.
Due to its optimized LogD and conformational rigidity, this compound is an ideal starting point for synthesizing sp3-rich fragment libraries. It provides superior 3D vector projection compared to flat aromatic fragments, directly addressing the industry shift toward higher Fsp3 content in lead generation [1].
The balanced lipophilicity of the thiophene-piperidine core makes it highly suitable for central nervous system (CNS) targets. The reduced LogD compared to phenyl analogs helps maintain the multiparameter optimization (MPO) scores required for blood-brain barrier (BBB) permeability without sacrificing target affinity [2].
For core facility managers or CROs, procuring this compound allows for the rapid generation of diverse chemical space. The C5 position of the thiophene can be selectively borylated and subjected to Suzuki-Miyaura couplings, enabling the creation of hundreds of extended analogs from a single procured batch [3].